3-(Methoxymethyl)thietan-3-amine
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Overview
Description
3-(Methoxymethyl)thietan-3-amine is a sulfur-containing heterocyclic compound with the molecular formula C5H11NO3S It features a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the methoxymethyl and amine groups. One common method involves the ring expansion of thiiranes and thietanes. Thiiranes can undergo ring expansions to generate thietanes through nucleophilic and electrophilic ring-opening reactions, followed by subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methoxymethyl or amine moieties.
Scientific Research Applications
3-(Methoxymethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: The compound can be used in the study of sulfur metabolism and the role of sulfur-containing compounds in biological systems.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. Additionally, the methoxymethyl and amine groups can form hydrogen bonds and other interactions with target proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog without the methoxymethyl group.
3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine: A derivative with additional oxygen atoms in the ring.
Thiirane: A three-membered sulfur-containing ring, which can undergo ring expansion to form thietanes.
Uniqueness
3-(Methoxymethyl)thietan-3-amine is unique due to the presence of both the methoxymethyl and amine groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
3-(methoxymethyl)thietan-3-amine |
InChI |
InChI=1S/C5H11NOS/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3 |
InChI Key |
QELUICJOQIIPHP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CSC1)N |
Origin of Product |
United States |
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